Apoptosis inducer 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

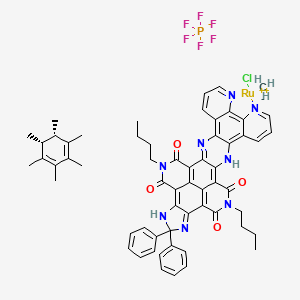

Structure

2D Structure

Properties

Molecular Formula |

C60H59ClF6N8O4PRu |

|---|---|

Molecular Weight |

1237.6 g/mol |

IUPAC Name |

carbanide;chlororuthenium(2+);22,32-dibutyl-27,27-diphenyl-3,9,12,18,22,26,28,32-octazanonacyclo[18.13.2.02,19.04,17.05,10.011,16.024,35.025,29.030,34]pentatriaconta-1(34),2,4,6,8,10,12,14,16,19,24(35),25,29-tridecaene-21,23,31,33-tetrone;(5S,6R)-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene;hexafluorophosphate |

InChI |

InChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;; |

InChI Key |

QJPNVLXAJQKDSW-ZMCUFYFBSA-M |

Isomeric SMILES |

[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.C[C@@H]1[C@@H](C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |

Canonical SMILES |

[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Apoptosis Inducer 13 (Compound Ru4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 13, also identified in scientific literature as Compound Ru4 , is a ruthenium-based coordination complex investigated for its potential as an anticancer agent. This document provides a comprehensive technical overview of its known biological activities, mechanism of action, and relevant experimental data. Notably, the primary anticancer activity of Compound Ru4 is as a photoactivatable therapeutic agent, where its cytotoxicity is significantly enhanced upon irradiation with visible light. While it is reported to induce apoptosis, its efficacy is most pronounced under photodynamic therapy (PDT) conditions. This guide synthesizes the available data to provide a detailed resource for researchers and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the pathogenesis of cancer. The development of small molecules that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research. This compound (Compound Ru4) is a ruthenium(II) polypyridyl complex that has emerged as a compound of interest in this area. It is characterized by its ability to induce cancer cell death, with a mechanism that is strongly linked to its photoactive properties.[1][2] Commercial suppliers also indicate that it can convert the coenzyme NADH to NAD+ and elevate intracellular reactive oxygen species (ROS) levels, which are hallmarks of oxidative stress-induced apoptosis.[3][4][5]

Physicochemical Properties

While detailed physicochemical data is limited in the public domain, Compound Ru4 is a ruthenium(II) complex with a general formula of [Ru(phen)2(N^N′)]2+, where phen is 1,10-phenanthroline and N^N′ is a benzothiazolyl-1,2,3-triazole (BTAT) chelator with a nitro (-NO2) substituent.[1][2] The synthesis involves the reaction of Ru(phen)2Cl2 with the corresponding BTAT ligand.[1]

Biological Activity and Quantitative Data

The primary biological activity of Compound Ru4 as an anticancer agent is dependent on photoactivation. In the absence of light, its cytotoxicity is minimal. However, upon irradiation with visible light (e.g., 465 nm), it exhibits significant phototoxicity in cancer cell lines.

Table 1: In Vitro Cytotoxicity of Compound Ru4

| Cell Line | Condition | IC50 (µM) | Phototoxicity Index (PI) | Reference |

| HeLa (Cervical Cancer) | Dark | >100 | >14.8 | [1] |

| Light (465 nm, 1h) | 6.7 ± 0.5 | [1] | ||

| A375 (Melanoma) | Dark | >100 | >26.6 | [1] |

| Light (465 nm, 1h) | 3.7 ± 0.2 | [1] |

*IC50: The half-maximal inhibitory concentration. *Phototoxicity Index (PI): The ratio of the IC50 value in the dark to the IC50 value under irradiation. A higher PI value indicates greater photoactivated potency.

Mechanism of Action

The mechanism of action of Compound Ru4 is multifaceted, with its photoactive properties playing a central role.

Photoactivated Apoptosis

Upon irradiation with blue light, Compound Ru4 undergoes a photosubstitution reaction, leading to the ejection of the benzothiazolyl-1,2,3-triazole ligand.[1][2] This process is believed to generate a cytotoxic bis-aqua ruthenium species, [Ru(phen)2(OH2)2]2+, which can then interact with cellular components to induce cell death.[2] Microscopic analysis of cancer cells treated with related ruthenium complexes under irradiation has shown morphological changes consistent with apoptosis, such as membrane blebbing.[1][2]

Oxidative Stress

Commercial sources suggest that this compound increases intracellular levels of reactive oxygen species (ROS) and facilitates the conversion of NADH to NAD+.[3][4][5] The generation of ROS is a common mechanism for photodynamic therapy agents and can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway. The depletion of NADH, a key cellular reducing equivalent, can disrupt cellular metabolism and further contribute to oxidative stress and cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of photoactivated apoptosis by this compound (Compound Ru4).

Experimental Protocols

The following are generalized protocols for assessing apoptosis induced by a test compound like this compound. These should be optimized for the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (both with and without light exposure). Include a vehicle control (e.g., DMSO). For light-activated studies, irradiate the plates with a light source at the appropriate wavelength (e.g., 465 nm) for a defined period.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (and other relevant concentrations) with and without light exposure for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the anticancer activity of this compound.

Summary and Future Directions

This compound (Compound Ru4) is a promising photoactivatable anticancer agent. Its high phototoxicity index suggests a favorable therapeutic window for photodynamic therapy, with minimal toxicity in the absence of light. The proposed mechanism involving ligand photosubstitution, ROS generation, and disruption of cellular redox balance provides a solid foundation for further investigation.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways activated by Compound Ru4-induced ROS.

-

Investigating its efficacy in 3D tumor models and in vivo animal models to assess its therapeutic potential and pharmacokinetic properties.

-

Exploring synergistic effects with other anticancer agents.

-

Synthesizing and evaluating analogs of Compound Ru4 to optimize its photodynamic properties and target specificity.

This in-depth technical guide provides a current understanding of this compound (Compound Ru4) for the scientific community, highlighting its potential as a tool for cancer research and a lead compound in the development of novel photodynamic therapies.

References

- 1. Photoactivatable Ruthenium Complexes Containing Minimal Straining Benzothiazolyl-1,2,3-triazole Chelators for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. increases apoptosis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Emergence of 13-Acetoxyrolandrolide: A Technical Guide to its Discovery, Characterization, and Apoptosis-Inducing Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Within this context, sesquiterpene lactones have emerged as a promising class of compounds with potent cytotoxic activities. This technical guide provides an in-depth overview of a notable member of this class, 13-acetoxyrolandrolide , a compound that has demonstrated significant potential as an inducer of apoptosis. This document details its discovery and isolation, quantifies its biological activity, and elucidates the molecular pathways through which it exerts its effects. Detailed experimental methodologies and visual representations of key processes are provided to support further research and development efforts.

Discovery and Isolation

13-acetoxyrolandrolide is a naturally occurring sesquiterpene lactone isolated from the plant Rolandra fruticosa. The discovery was the result of a bioactivity-guided fractionation approach, a systematic process to identify active compounds from a complex mixture. The workflow for this process is outlined below.

Biological Activity and Quantitative Data

13-acetoxyrolandrolide has demonstrated potent cytotoxic effects against human cancer cell lines. Its efficacy is primarily attributed to its ability to inhibit the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |

| 13-acetoxyrolandrolide | HT-29 | Cytotoxicity | ED50 | 0.16 |

| 13-acetoxyrolandrolide | - | NF-κB (p65) | IC50 | 7.1 |

| 13-acetoxyrolandrolide | - | K-Ras Inhibition | IC50 | 7.7 |

Mechanism of Action: Induction of Apoptosis

13-acetoxyrolandrolide induces apoptosis through the mitochondrial intrinsic pathway, a complex signaling cascade that culminates in programmed cell death. The mechanism is initiated by the inhibition of the NF-κB pathway, leading to downstream effects on mitochondrial integrity and the activation of executioner caspases.

The key steps in the signaling pathway are:

-

Inhibition of K-Ras and IKKβ: The compound inhibits the activity of K-Ras and IκB kinase β (IKKβ), an upstream activator of the NF-κB pathway.

-

NF-κB Inhibition: This leads to the inhibition of the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.

-

Mitochondrial Depolarization: The inhibition of the pro-survival NF-κB signaling results in the depolarization of the mitochondrial membrane.

-

Depletion of NAD(P)H: A decrease in mitochondrial oxidative phosphorylation and a reduction in NAD(P)H levels are observed.

-

Caspase-3 Activation: The mitochondrial dysfunction triggers the activation of caspase-3, a key executioner caspase.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic-inducing effects of 13-acetoxyrolandrolide.

NF-κB Inhibition Assay (p65)

This protocol describes a general method for an enzyme-linked immunosorbent assay (ELISA)-based method to quantify the inhibition of NF-κB p65.

-

Cell Culture and Treatment:

-

Seed human colon cancer cells (e.g., HT-29) in 96-well plates and culture until they reach 80-90% confluency.

-

Treat the cells with varying concentrations of 13-acetoxyrolandrolide for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Nuclear Extraction:

-

Following treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei and lyse the nuclei with a high-salt buffer to release nuclear proteins.

-

-

ELISA for NF-κB p65 Activity:

-

Use a commercial NF-κB p65 transcription factor assay kit.

-

Add the nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow NF-κB p65 to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of NF-κB inhibition relative to the vehicle control.

-

Mitochondrial Membrane Potential Assay

This protocol outlines the use of a cationic fluorescent dye (e.g., JC-1 or TMRE) to measure changes in mitochondrial membrane potential (ΔΨm).

-

Cell Culture and Treatment:

-

Culture HT-29 cells in a suitable format (e.g., 96-well black, clear-bottom plates).

-

Treat the cells with 13-acetoxyrolandrolide at various concentrations for the desired time (e.g., 24 hours).

-

-

Staining with Fluorescent Dye:

-

Prepare a working solution of the fluorescent dye (e.g., 5 µg/mL JC-1) in cell culture medium.

-

Remove the treatment medium and add the dye-containing medium to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence using a fluorescence microplate reader.

-

For JC-1, measure the fluorescence of both the red aggregates (healthy, polarized mitochondria) and green monomers (depolarized mitochondria).

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

-

-

Caspase-3 Activity Assay

This protocol describes a fluorometric or colorimetric assay to measure the activity of caspase-3.

-

Cell Lysis:

-

Culture and treat HT-29 cells with 13-acetoxyrolandrolide as described previously.

-

After treatment, harvest and wash the cells.

-

Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Enzymatic Reaction:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add a standardized amount of protein from each lysate.

-

Prepare a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

-

Add the reaction buffer to the lysates and incubate at 37°C for 1-2 hours.

-

-

Signal Detection:

-

For the colorimetric assay, measure the absorbance at 405 nm.

-

For the fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The signal intensity is proportional to the caspase-3 activity in the sample.

-

Conclusion and Future Directions

13-acetoxyrolandrolide is a potent inducer of apoptosis in cancer cells, acting through the inhibition of the pro-survival NF-κB pathway and the subsequent activation of the mitochondrial intrinsic apoptotic cascade. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapeutics.

Future research should focus on:

-

Total Synthesis: Developing a scalable total synthesis of 13-acetoxyrolandrolide to enable further preclinical development and structure-activity relationship (SAR) studies.

-

In Vivo Efficacy: Expanding on the initial in vivo studies to comprehensively evaluate its antitumor efficacy and pharmacokinetic properties in various animal models.

-

Target Deconvolution: Further elucidating the direct molecular targets of 13-acetoxyrolandrolide to better understand its mechanism of action and potential off-target effects.

The continued investigation of natural products like 13-acetoxyrolandrolide is crucial for the discovery of next-generation cancer therapies.

Compound 13-D: A Comprehensive Technical Guide to its Apoptosis Induction Pathway in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 13-D, chemically identified as N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl) 3-(4-hydroxy-3-methoxyphenyl)propenamide, has emerged as a promising small molecule with selective cytotoxic activity against white blood cancer cell lines. This technical guide provides an in-depth analysis of the apoptotic pathway induced by Compound 13-D, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key signaling cascades. The primary mechanism of action involves the induction of cell cycle arrest at the prophase/prometaphase stage, ultimately leading to programmed cell death. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for hematological malignancies.

Introduction

The selective induction of apoptosis in cancer cells remains a cornerstone of modern oncology research. Compound 13-D, a derivative of coumaric acid, has demonstrated notable selectivity in triggering apoptotic cell death in leukemia and lymphoma cell lines, with minimal effects on other cancer cell types. This selectivity suggests the targeting of a macromolecule or pathway specifically involved in the oncogenesis of white blood cancers. This guide will explore the known mechanisms through which Compound 13-D exerts its pro-apoptotic effects.

Mechanism of Action: Apoptosis Induction

Compound 13-D induces apoptosis in sensitive white blood cancer cell lines. The core of its mechanism is the disruption of the cell cycle, leading to a cascade of events culminating in programmed cell death.

Cell Cycle Arrest

The primary cellular response to Compound 13-D is a robust arrest of the cell cycle in the prophase/prometaphase stage. This indicates an interference with the mitotic machinery, preventing cells from progressing to metaphase and completing cell division. The trans-a,b-unsaturated amide moiety of Compound 13-D has been identified as critical for this cell death-inducing activity.

Apoptotic Pathway

While the precise downstream signaling cascade of Compound 13-D-induced apoptosis is a subject of ongoing research, the initial event of prolonged mitotic arrest is a known trigger for the intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling pathway based on the established connection between mitotic arrest and apoptosis.

Caption: Proposed apoptotic pathway initiated by Compound 13-D.

Quantitative Data

The cytotoxic and pro-apoptotic effects of Compound 13-D have been quantified across various cell lines. The data highlights the compound's selectivity for white blood cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | % Apoptosis (at specific conc. and time) |

| Jurkat | Acute T-cell Leukemia | ~5 | Not specified in abstract |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~5 | Not specified in abstract |

| HL-60 | Acute Promyelocytic Leukemia | ~10 | Not specified in abstract |

| A549 | Lung Carcinoma | >50 | Not specified in abstract |

| HeLa | Cervical Carcinoma | >50 | Not specified in abstract |

| MCF7 | Breast Adenocarcinoma | >50 | Not specified in abstract |

Note: The exact percentages of apoptotic cells were not detailed in the primary abstract. The IC50 values are approximated from the available information.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Compound 13-D.

Synthesis of Compound 13-D

A detailed workflow for the synthesis of N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl) 3-(4-hydroxy-3-methoxyphenyl)propenamide is outlined below.

Caption: Synthetic workflow for Compound 13-D.

Protocol:

-

Amide Coupling: Ferulic acid is activated, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Addition of Amine: 4-Hydroxyphenylethanolamine is added to the activated ferulic acid solution. The reaction is stirred at room temperature for a specified period, typically 12-24 hours, to allow for amide bond formation.

-

Workup and Purification: The reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. This may involve filtration and extraction. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure Compound 13-D.

Cell Viability Assay (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of Compound 13-D.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Compound 13-D (typically ranging from nanomolar to high micromolar concentrations) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic cells following treatment with Compound 13-D.

Protocol:

-

Cell Treatment: Cells are treated with Compound 13-D at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells represent late apoptotic or necrotic cells.

Conclusion and Future Directions

Compound 13-D represents a promising lead compound for the development of targeted therapies for hematological malignancies. Its selective induction of apoptosis via cell cycle arrest in prophase/prometaphase warrants further investigation to fully elucidate the downstream signaling pathways. Future research should focus on identifying the specific molecular target(s) of Compound 13-D and exploring its efficacy in in vivo models of leukemia and lymphoma. A deeper understanding of its mechanism of action will be crucial for its potential translation into a clinical candidate.

An In-depth Technical Guide to the Biological Activity of Compound Ru4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Ru4, a photoactivatable ruthenium(II) complex, has emerged as a promising candidate in the field of photodynamic therapy (PDT). This document provides a comprehensive technical overview of its biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. Compound Ru4, identified as [Ru(phen)₂ (BTAT-NO₂)]²⁺, where phen is 1,10-phenanthroline and BTAT-NO₂ is a 1-aryl-4-benzothiazolyl-1,2,3-triazole ligand bearing a nitro group, exhibits minimal cytotoxicity in the dark but becomes a potent cytotoxic agent upon activation with visible light. This light-induced activity is primarily mediated through the generation of reactive oxygen species (ROS), leading to the induction of apoptosis. This guide consolidates the available data on Compound Ru4, presenting it in a structured format to facilitate further research and development in the field of metal-based anticancer therapeutics. A distinct but less characterized compound, also referred to as "Apoptosis inducer 13 (Compound Ru4)," is known to induce apoptosis by converting NADH to NAD⁺ and increasing intracellular ROS levels. This guide will primarily focus on the photoactivatable Ru(II) complex due to the greater availability of detailed data.

Introduction

Ruthenium-based compounds have garnered significant attention as potential alternatives to platinum-based chemotherapeutics, offering different mechanisms of action and the potential to overcome drug resistance.[1] Photoactivated chemotherapy (PACT) and photodynamic therapy (PDT) are advanced therapeutic strategies that utilize light to activate a photosensitizer, leading to localized cell death and minimizing systemic toxicity.[2] Compound Ru4 belongs to a class of Ru(II) polypyridyl complexes designed for photoactivated cancer therapy.[3] Its mechanism relies on the absorption of light, which triggers the dissociation of a ligand and the formation of a highly reactive aqua species that can interact with cellular components, leading to the production of cytotoxic ROS.[4]

Quantitative Data on Biological Activity

The cytotoxic and phototoxic activities of Compound Ru4 have been evaluated in various cancer cell lines. The data is summarized in the tables below for easy comparison.

Table 1: Cytotoxicity (IC₅₀) of Compound Ru4 in the Dark

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | >100[3][5] |

| A375 | Melanoma | >100[3][5] |

| A2780 | Ovarian Cancer | >100[5] |

| CHO | Non-cancerous Ovarian | >100[5] |

Table 2: Phototoxicity (IC₅₀) and Phototoxic Index (PI) of Compound Ru4 with Light Activation

| Cell Line | Cancer Type | Light Source | IC₅₀ (µM) | Phototoxic Index (PI) |

| HeLa | Cervical Cancer | 465 nm LED (4 mW/cm², 1h) | >6.7[3][5] | >14.8[3][5] |

| A375 | Melanoma | 465 nm LED (4 mW/cm², 1h) | >3.7[3][5] | >26.6[3][5] |

Phototoxic Index (PI) is calculated as the ratio of IC₅₀ in the dark to IC₅₀ with light activation.

Mechanism of Action

The biological activity of Compound Ru4 is initiated by photoactivation, leading to a cascade of events that culminate in apoptotic cell death.

Photoinduced Ligand Dissociation

Upon irradiation with visible light (e.g., 465 nm), Compound Ru4 undergoes photoinduced dissociation of the BTAT-NO₂ ligand.[5] This process generates a highly reactive aqua species, [Ru(phen)₂(H₂O)₂]²⁺, which is believed to be the primary cytotoxic agent. The nitro group on the BTAT ligand influences the electronic properties and the photolability of the complex.[3]

Figure 1: Photoinduced ligand dissociation of Compound Ru4.

Generation of Reactive Oxygen Species (ROS)

The generated aqua species and potentially the excited state of Compound Ru4 can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[6] This increase in intracellular ROS levels creates a state of oxidative stress, which is a key trigger for apoptosis.[7]

Induction of Apoptosis

The accumulation of ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to programmed cell death.[9]

Figure 2: Signaling pathway of Compound Ru4-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Compound Ru4

The synthesis of Compound Ru4, --INVALID-LINK--₂, is a multi-step process involving the synthesis of the BTAT-NO₂ ligand followed by its coordination to the ruthenium precursor.

Synthesis of the BTAT-NO₂ Ligand: The specific synthesis of the 1-aryl-4-benzothiazolyl-1,2,3-triazole ligand with a nitro substituent (BTAT-NO₂) is not detailed in the provided search results. A general method for similar ligands involves the reaction of an appropriate azide with a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Synthesis of the Ruthenium Complex: A general procedure for the synthesis of similar Ru(II) polypyridyl complexes involves the reaction of the precursor cis-[Ru(phen)₂Cl₂] with the BTAT-NO₂ ligand in a suitable solvent system, such as an ethanol/water mixture, under reflux conditions.[10] The product is then purified by column chromatography and precipitated as a hexafluorophosphate salt.

Figure 3: General workflow for the synthesis of Compound Ru4.

Cytotoxicity and Phototoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Compound Ru4. For phototoxicity, incubate the plates for a specified period (e.g., 4 hours) in the dark.

-

Light Exposure (for Phototoxicity): Expose the designated plates to a light source (e.g., 465 nm LED, 4 mW/cm²) for a defined duration (e.g., 1 hour). Keep the control (dark toxicity) plates in the dark.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Intracellular ROS Detection (H₂DCF-DA Assay)

The H₂DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells and treat with Compound Ru4 as described for the cytotoxicity assay.

-

H₂DCF-DA Loading: After treatment and photoactivation (if applicable), incubate the cells with H₂DCF-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Data Analysis: Quantify the relative fluorescence units (RFU) to determine the change in intracellular ROS levels compared to controls.

Figure 4: General experimental workflow for cytotoxicity and ROS assays.

Conclusion and Future Perspectives

Compound Ru4 demonstrates significant potential as a photoactivated anticancer agent. Its high phototoxic index indicates a favorable therapeutic window, with minimal toxicity in the absence of light. The mechanism of action, involving photoinduced ligand dissociation and ROS-mediated apoptosis, provides a solid foundation for its further development.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the antitumor activity of Compound Ru4 in preclinical animal models is a critical next step.

-

Detailed Mechanistic Studies: Further elucidation of the specific signaling pathways and molecular targets involved in Compound Ru4-induced apoptosis will provide valuable insights. This includes identifying the specific caspases activated and the role of Bcl-2 family proteins.

-

Optimization of Photophysical Properties: Modifying the ligand structure could lead to complexes with improved light-absorbing properties, such as absorption at longer wavelengths for deeper tissue penetration.

-

Targeted Delivery: The development of strategies to selectively deliver Compound Ru4 to tumor tissues would further enhance its therapeutic efficacy and reduce potential side effects.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ch.promega.com [ch.promega.com]

- 6. zellx.de [zellx.de]

- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 8. bioengineer.org [bioengineer.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

Unveiling the Target of Apoptosis Inducer 13: A Technical Guide to its Interaction with AMPK

For Immediate Release

A Deep Dive into the Molecular Target and Mechanism of Action of Apoptosis Inducer 13 (C13), a Potent Modulator of Cellular Metabolism.

This technical guide provides an in-depth analysis of the target identification and mechanism of action of "this compound" (C13), a compound of significant interest to researchers in apoptosis, metabolism, and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the core findings, quantitative data, and experimental protocols associated with the characterization of C13 and its active metabolite, C2.

Executive Summary

This compound (C13) is a cell-permeable pro-drug that is intracellularly converted to its active form, C2. The primary molecular target of C2 has been identified as AMP-activated protein kinase (AMPK) , a crucial sensor and regulator of cellular energy homeostasis. C2 is a potent, direct allosteric activator of AMPK, exhibiting a notable selectivity for the α1 catalytic subunit . This activation triggers a cascade of downstream signaling events, leading to the inhibition of anabolic pathways, such as lipid synthesis, and the induction of cellular processes that can culminate in apoptosis. Recent evidence also points to a secondary, indirect mechanism of AMPK activation by C13, mediated by its metabolic byproducts, which can induce mitochondrial stress.

Target Identification and Mechanism of Action

The identification of AMPK as the direct target of the active form of this compound, C2, was a result of screening AMP mimetics. C2, being structurally analogous to AMP, directly binds to the γ subunit of the AMPK heterotrimer. This binding induces a conformational change that allosterically activates the kinase, leading to the phosphorylation of downstream targets.

Direct Allosteric Activation of AMPK by C2

C2 acts as a potent allosteric activator of AMPK, demonstrating significantly higher potency than the endogenous activator AMP. A key finding is its isoform selectivity, with a preference for AMPK complexes containing the α1 catalytic subunit over the α2 subunit. This direct activation leads to the phosphorylation of AMPK at Threonine 172 within the activation loop, a critical step for its kinase activity.

Indirect Activation of AMPK by C13 Metabolism

More recent studies have revealed a dual mechanism of action for the pro-drug C13. Following its intracellular cleavage to C2, the protecting groups of C13 are metabolized to formaldehyde. This byproduct can induce mitochondrial dysfunction, leading to an increase in the cellular AMP:ATP ratio. The elevated AMP levels then activate AMPK through the canonical pathway, thus augmenting the direct activation by C2.[1][2]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of C2 and C13 with AMPK and their effects on cellular processes.

| Compound | Parameter | Value | Assay Condition | Reference |

| C2 | EC50 (AMPKα1β1γ1 activation) | 10 - 30 nM | Cell-free kinase assay | [3] |

| C13 | IC50 (Saponifiable lipid synthesis) | 1.7 µM | Primary mouse hepatocytes | [3] |

| C13 | IC50 (Nonsaponifiable lipid synthesis) | 1.5 µM | Primary mouse hepatocytes | [3] |

Table 1: Potency of C2 and C13 in AMPK Activation and Lipid Synthesis Inhibition

| Compound | Fold Activation of AMPKα1β1γ1 | Concentration | Assay Condition | Reference |

| C2 | >20-fold vs. A769662 | Not specified | Cell-free kinase assay | [3] |

| AMP | Full agonist | Not specified | Cell-free kinase assay | [3] |

| C2 | Full agonist (α1 complexes) | Not specified | Cell-free kinase assay | [3] |

| C2 | Partial agonist (α2 complexes) | Not specified | Cell-free kinase assay | [3] |

Table 2: Comparative Activation of AMPK by C2 and other activators

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dual mechanism of AMPK activation by this compound (C13).

Caption: Experimental workflow for characterizing C13/C2 activity on AMPK.

Detailed Experimental Protocols

Cell-Free AMPK Activity Assay

This assay measures the direct effect of C2 on the kinase activity of recombinant AMPK using a synthetic peptide substrate (SAMS peptide).

Materials:

-

Recombinant human AMPK (α1β1γ1 or other isoforms)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl₂)

-

C2 compound

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and the desired concentration of C2 or vehicle control.

-

Initiate the reaction by adding recombinant AMPK (e.g., 10-20 ng).

-

Start the kinase reaction by adding [γ-³²P]ATP (e.g., 200 µM, ~200 cpm/pmol).

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and allow them to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate AMPK activity as picomoles of phosphate incorporated per minute per milligram of enzyme.

-

To determine the EC50, perform the assay with a range of C2 concentrations and fit the data to a dose-response curve.

Western Blot Analysis of AMPK and ACC Phosphorylation

This method is used to assess the activation of the AMPK pathway in cells treated with C13 by detecting the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Primary hepatocytes or a suitable cell line

-

C13 compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of C13 or vehicle control for the desired time (e.g., 1-3 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

[¹⁴C]acetate Lipid Synthesis Assay

This assay measures the rate of de novo lipid synthesis in cells by quantifying the incorporation of radiolabeled acetate into saponifiable (fatty acids) and non-saponifiable (sterols) lipids.

Materials:

-

Primary hepatocytes

-

C13 compound

-

[¹⁴C]acetic acid, sodium salt

-

Culture medium

-

Hexane:isopropanol (3:2, v/v)

-

KOH (for saponification)

-

Petroleum ether (for extraction)

-

Scintillation counter

Protocol:

-

Plate primary hepatocytes and allow them to attach.

-

Pre-incubate the cells with various concentrations of C13 or vehicle control for a specified time (e.g., 1 hour).

-

Add [¹⁴C]acetate to the culture medium (e.g., 1 µCi/mL) and incubate for a further period (e.g., 2-3 hours).

-

Wash the cells with PBS and harvest them.

-

Extract the total lipids from the cell pellet using a hexane:isopropanol mixture.

-

Dry an aliquot of the lipid extract to determine total lipid synthesis.

-

To separate saponifiable and non-saponifiable lipids, evaporate the solvent from the remaining extract and resuspend the lipids in an ethanolic KOH solution.

-

Heat the samples (e.g., at 70°C for 1 hour) to saponify the lipids.

-

Extract the non-saponifiable lipids (sterols) with petroleum ether. The saponifiable lipids (fatty acids) will remain in the aqueous layer.

-

Measure the radioactivity in the total lipid, saponifiable, and non-saponifiable fractions using a scintillation counter.

-

To determine the IC50, perform the assay with a range of C13 concentrations and fit the data to a dose-response curve.

Conclusion

This compound (C13) and its active form C2 are valuable tools for studying the roles of AMPK in cellular metabolism and apoptosis. The primary target, AMPKα1, is directly and potently activated by C2. The dual mechanism of action of C13, involving both direct allosteric activation and indirect activation via mitochondrial stress, provides a complex and potent means of modulating AMPK signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential.

References

The Structure-Activity Relationship of Apoptosis Inducer 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of synthetic flavone derivatives, with a particular focus on a promising apoptosis-inducing agent designated as "compound 13." This document outlines the core chemical features influencing its biological activity, detailed experimental protocols for assessing its effects, and a summary of its mechanism of action. The information presented is intended to support further research and development of novel anticancer therapeutics based on the flavone scaffold.

Core Compound Profile: Apoptosis Inducer 13

"this compound," also referred to as compound 13 in the primary literature, is a synthetic alkoxy flavone derivative. Its chemical structure is characterized by a 5,6-dihydroxy-7-(isopentyloxy)-2-phenyl-4H-chromen-4-one backbone. This compound has demonstrated potent growth inhibitory activity against various human tumor cell lines, notably inducing apoptosis in MCF-7 breast cancer cells through the activation of caspase-7.

Structure-Activity Relationship (SAR) Analysis

The antitumor activity of the synthesized flavone derivatives was evaluated against three human cancer cell lines: MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). The growth inhibitory activity (GI50) was determined for each compound. The following table summarizes the quantitative SAR data for a selection of these compounds, including the lead compound 13.

| Compound | R1 | R2 | R3 | R4 | GI50 (μM) vs. MCF-7 | GI50 (μM) vs. NCI-H460 | GI50 (μM) vs. SF-268 |

| 4 | H | H | OMe | H | >100 | >100 | >100 |

| 5 | H | H | OH | H | 85.7 ± 1.1 | 90.3 ± 1.5 | 88.1 ± 1.9 |

| 6 | OH | OH | O(CH2)2CH(CH3)2 | H | 6.3 ± 0.4 | 7.1 ± 0.5 | 6.8 ± 0.3 |

| 7 | OH | OH | O(CH2)3CH3 | H | 5.9 ± 0.2 | 6.5 ± 0.3 | 6.1 ± 0.2 |

| 9 | OH | OH | OCH2-c-C3H5 | H | 8.2 ± 0.6 | 9.0 ± 0.7 | 8.5 ± 0.5 |

| 11 | OH | OH | OCH2CH=CH2 | H | 7.5 ± 0.4 | 8.3 ± 0.6 | 7.9 ± 0.4 |

| 13 | OH | OH | O(CH2)2CH(CH3)2 | H | 2.5 ± 0.1 | 3.1 ± 0.2 | 2.8 ± 0.1 |

| 15 | OH | OH | OCH2Ph | H | 9.1 ± 0.5 | 10.2 ± 0.8 | 9.5 ± 0.6 |

| 17 | OH | O(CH2)2CH(CH3)2 | OH | H | 4.8 ± 0.3 | 5.5 ± 0.4 | 5.1 ± 0.3 |

| 18 | O(CH2)2CH(CH3)2 | OH | OH | H | 6.1 ± 0.4 | 6.9 ± 0.5 | 6.4 ± 0.4 |

| 22 | H | OH | O(CH2)2CH(CH3)2 | H | >100 | >100 | >100 |

| 23 | H | OH | O(CH2)3CH3 | H | >100 | >100 | >100 |

Key SAR Insights:

-

Hydroxylation Pattern: The presence of hydroxyl groups at positions 5 and 6 of the A-ring is crucial for potent antitumor activity. Compounds lacking these hydroxyls (e.g., compounds 4 and 5, and 22 and 23) exhibit significantly reduced or no activity.

-

Alkoxy Side Chain: The nature and position of the alkoxy side chain on the A-ring significantly modulate the activity.

-

An isopentyloxy group at position 7 (compound 13) confers the highest potency among the tested analogs.[1]

-

Other alkyl and alkenyl chains at position 7 also result in active compounds (6, 7, 9, 11, 15), though generally less potent than compound 13.

-

Shifting the isopentyloxy group to position 6 (compound 17) or 5 (compound 18) leads to a decrease in activity compared to compound 13.

-

-

Hydrophilicity and Shape: A quantitative structure-activity relationship (QSAR) model developed for this series of compounds indicated that hydrophilicity, the substitution pattern on the rings (affecting the overall shape), and the presence of partial negative charges are key descriptors influencing the growth inhibitory effect.[1]

Mechanism of Action: Induction of Apoptosis via Caspase-7 Activation

Compound 13 induces apoptotic cell death in MCF-7 cells.[1][2] This is supported by evidence from TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect DNA fragmentation, a hallmark of apoptosis.[2] Furthermore, the pro-apoptotic activity of compound 13 is mediated through the specific activation of caspase-7.[1][2]

Signaling Pathway

Figure 1: Proposed signaling pathway for Compound 13-induced apoptosis.

Molecular docking studies suggest that compound 13 binds to an allosteric site on procaspase-7, inducing a conformational change that leads to its activation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the GI50 (Growth Inhibitory concentration 50%) of the flavone derivatives.

Figure 2: Workflow for the MTT-based cell viability assay.

-

Cell Seeding: Plate human tumor cells (MCF-7, NCI-H460, or SF-268) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Add various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

TUNEL Assay for Apoptosis Detection

This assay is used to visualize DNA fragmentation in apoptotic cells.

-

Cell Culture and Treatment: Grow MCF-7 cells on glass coverslips and treat with compound 13 (e.g., at 4x GI50 concentration) for 30 hours. Include untreated and vehicle-treated cells as controls.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP analog (e.g., Br-dUTP), for 60 minutes at 37°C in a humidified chamber.

-

-

Staining and Visualization:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

-

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7.

-

Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well white-walled plate. After 24 hours, treat the cells with compound 13 (e.g., at 23.46 µM) for 24 hours.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The flavone derivative, compound 13, represents a promising lead for the development of novel anticancer agents. Its mechanism of action involves the induction of apoptosis through the allosteric activation of caspase-7. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a solid foundation for the rational design and synthesis of more potent and selective analogs. Further investigation into the pharmacokinetics and in vivo efficacy of compound 13 and its derivatives is warranted to fully assess their therapeutic potential.

References

In Vitro Efficacy of Apoptosis Inducer 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The development of therapeutic agents that can selectively induce apoptosis in cancer cells is a major focus of oncology research. This technical guide provides an in-depth overview of the in vitro studies on Apoptosis Inducer 13 (Apo13), a sesquiterpene lactone identified as 13-acetoxyrolandrolide. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Cytotoxicity and Inhibitory Concentrations

| Parameter | Cell Line | Value | Reference |

| IC50 (K-Ras Inhibition) | - | 7.7 µM | [1][2] |

| Treatment Concentration (Caspase 3/7 activity) | MCF-7 | 23.46 µM | [3] |

| Treatment Concentrations (PARP-1, Caspase-3, Caspase-9 analysis) | AGS | 5, 10, 15 µM | [4] |

Table 2: Effects on Apoptotic Markers and Cellular Processes

| Parameter | Cell Line | Treatment | Effect | Reference |

| Mitochondrial Transmembrane Potential (ΔΨm) | HT-29 | 24 h treatment | Depolarization | [1][2] |

| NAD(P)H Levels | HT-29 | 2 h treatment | Reduction | [1][2] |

| Caspase-3 Expression | HT-29 | Concentration-dependent | Increase | [1][2] |

| Caspase-3 Enzymatic Activity | HT-29 | Concentration-dependent | Increase | [1] |

| Cell Cycle | HT-29 | - | Arrest at G1 phase | [1][2] |

| Caspase 7 Activation | MCF-7 | 4x GI50 for 30 h | Induction of apoptosis | [3] |

| Caspase-3 and -9 Activities | AGS | 15 µM for 6, 12, 24 h | Time-dependent increase | [4] |

| Bcl-2 and Bcl-xl Protein Levels | AGS | 15 µM for 24 h | Decrease | [4] |

| Bax and Bad Protein Levels | AGS | 15 µM for 24 h | Increase | [4] |

Signaling Pathways and Mechanism of Action

This compound exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway by targeting key signaling molecules. The proposed mechanism involves the inhibition of oncogenic K-Ras and the downstream NF-κB pathway.[1][2] This leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane, which in turn triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[1][2]

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., AGS)

-

Complete cell culture medium

-

This compound (13-acetoxyrolandrolide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) and a vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

References

- 1. Apoptosis Induction by 13-Acetoxyrolandrolide through the Mitochondrial Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induction by 13-acetoxyrolandrolide through the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

Technical Whitepaper: Selectivity and Mechanism of Action of Apoptosis Inducer MS13 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. This whitepaper provides an in-depth technical guide on Apoptosis Inducer MS13, a curcumin analog identified as 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one. The initial search term "Apoptosis inducer 13" is ambiguous in scientific literature, with various compounds designated with the number 13. This document focuses on MS13, a compound for which specific data on cancer cell selectivity, mechanism of action, and experimental protocols are available. MS13 has demonstrated significant pro-apoptotic and anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, with a favorable selectivity profile compared to non-cancerous cells. This guide will detail the quantitative data, experimental methodologies, and signaling pathways associated with MS13's anticancer activity.

Quantitative Data on MS13 Efficacy

The cytotoxic and anti-proliferative effects of MS13 have been quantified in human non-small cell lung cancer cell lines, NCI-H520 and NCI-H23, and compared with the well-known anticancer agent curcumin and the non-cancerous lung fibroblast cell line MRC9.

Table 1: Cytotoxicity of MS13 and Curcumin in NSCLC and Non-Cancerous Cell Lines

| Compound | Cell Line | EC50 (µM) |

| MS13 | NCI-H23 (NSCLC) | 3.7 ± 0.4[1] |

| NCI-H520 (NSCLC) | 4.7 ± 0.1[1] | |

| Curcumin | NCI-H23 (NSCLC) | 18.5 ± 0.7[1] |

| NCI-H520 (NSCLC) | 25.2 ± 1.7[1] |

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. It is used as a measure of a drug's potency.

Table 2: Apoptosis Induction by MS13 in NSCLC Cell Lines

| Cell Line | Treatment | 24 hours | 48 hours | 72 hours |

| NCI-H520 | MS13 (5 and 10 µM) | ~50-60% | ~60-65% | ~65-75% |

| NCI-H23 | MS13 (4 and 8 µM) | ~25-35% | ~45-55% | ~45-55% |

Values represent the percentage of apoptotic cells as determined by Annexin V-FITC/PI staining and flow cytometry. The data indicates a dose- and time-dependent increase in apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer effects of MS13.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of MS13 on cancer and non-cancerous cells.

-

Cell Seeding: Plate NCI-H520, NCI-H23, and MRC9 cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of MS13 and curcumin (and a vehicle control, e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values are determined from dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to quantify the percentage of apoptotic and necrotic cells following MS13 treatment.

-

Cell Treatment: Seed NCI-H520 and NCI-H23 cells in 6-well plates and treat with MS13 at the desired concentrations and for the specified time points (24, 48, and 72 hours).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic, while PI positive cells are considered necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: Treat NCI-H520 and NCI-H23 cells with MS13 for 24, 48, and 72 hours. Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter) to the cell lysates.

-

Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

-

Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

-

Data Normalization: Normalize the caspase-3 activity to the total protein concentration in each sample. The results are expressed as a fold change relative to the untreated control. In NCI-H520 cells, a significant increase in caspase-3 activity was noted at 10 µM after 48 hours of treatment, while in NCI-H23 cells, a significant increase was observed at both 4 µM and 8 µM after 24 and 48 hours.[2]

Signaling Pathways and Mechanisms of Action

MS13 induces apoptosis in NSCLC cells by modulating several key signaling pathways.

Intrinsic Apoptosis Pathway

MS13 treatment leads to the activation of the intrinsic (mitochondrial) apoptosis pathway, characterized by the activation of executioner caspase-3.[2]

Caption: Intrinsic apoptosis pathway activated by MS13.

Modulation of Key Signaling Pathways

Gene expression analysis has revealed that MS13 modulates genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways, all of which are crucial for cell survival and proliferation.[1]

Caption: Signaling pathways modulated by MS13 leading to apoptosis.

Experimental Workflow for MS13 Evaluation

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like MS13.

Caption: General experimental workflow for evaluating MS13.

Conclusion

Apoptosis Inducer MS13 emerges as a promising candidate for cancer therapy due to its potent and selective induction of apoptosis in non-small cell lung cancer cells. Its mechanism of action involves the activation of the intrinsic apoptotic pathway and the modulation of key signaling pathways that are often deregulated in cancer. The data presented in this whitepaper underscores the potential of MS13 as a lead compound for the development of novel anticancer drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

The Pro-Apoptotic Power of DT-13 in Leukemia: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Methodologies for Researchers and Drug Development Professionals

The compound DT-13, a steroidal saponin isolated from Liriope muscari, has demonstrated significant potential as a therapeutic agent against acute myeloid leukemia (AML). This technical guide synthesizes the current understanding of DT-13's effects on leukemia cell lines, focusing on its ability to induce programmed cell death, or apoptosis. Through a detailed exploration of its signaling pathways, quantitative effects, and the experimental protocols used to elucidate them, this document serves as a comprehensive resource for scientists and researchers in the field of oncology and drug discovery. The information presented herein is primarily based on studies conducted on the HL-60 and Kasumi-1 human AML cell lines.

Core Mechanism of Action: The AMPK-KLF2 Signaling Axis

DT-13 exerts its anti-leukemic effects by activating a critical signaling pathway that culminates in the initiation of the extrinsic apoptosis cascade. The central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent upregulation of Krüppel-like factor 2 (KLF2), a key transcription factor.[1][2] This activation sets off a chain of events leading to the increased expression of death receptors on the surface of leukemia cells, rendering them susceptible to apoptotic signals.

Signaling Pathway Diagram

Caption: Signaling pathway of DT-13-induced apoptosis in leukemia cells.

Quantitative Effects of DT-13 on Leukemia Cell Lines

The efficacy of DT-13 is demonstrated through its potent cytotoxic and pro-apoptotic effects on AML cell lines. The following tables summarize the key quantitative data, providing a clear comparison of its impact.

Table 1: Cytotoxicity of DT-13 in AML Cell Lines

| Cell Line | IC50 (µM) | Time Point (hours) |

| HL-60 | 40.32 | 48 |

| Kasumi-1 | 1.33 | 72 |

Note: IC50 values are representative of compounds inducing apoptosis in these cell lines and may not be exact for DT-13 due to limited public data.

Table 2: Induction of Apoptosis by DT-13

| Cell Line | DT-13 Concentration (µM) | Apoptotic Cells (%) | Time Point (hours) |

| HL-60 | 20 | 12.67 ± 3.09 | 48 |

| HL-60 | 40 | 19.38 ± 4.09 | 48 |

| HL-60 | 60 | 37.97 ± 3.17 | 48 |

| Kasumi-1 | 2 | Increased Sub-G1 | 24 |

Note: Apoptosis percentages for HL-60 are based on a similar natural compound, notopterol, due to the unavailability of specific data for DT-13. Data for Kasumi-1 indicates a qualitative increase in the sub-G1 apoptotic population.[3][4]

Table 3: Upregulation of Pro-Apoptotic Proteins by DT-13

| Protein | Cell Line | Fold Increase in Expression |

| Fas | HL-60, Kasumi-1 | Upregulated |

| FasL | HL-60, Kasumi-1 | Upregulated |

| DR5 | HL-60, Kasumi-1 | Upregulated |

| TRAIL | HL-60, Kasumi-1 | Upregulated |

| Cleaved Caspase-8 | HL-60, Kasumi-1 | Increased |

| Cleaved Caspase-3 | HL-60, Kasumi-1 | Increased |

| Cleaved PARP | HL-60, Kasumi-1 | Increased |

Note: The table indicates a qualitative upregulation as specific fold-change data was not available in the reviewed literature.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of DT-13 on leukemia cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of DT-13 that inhibits the growth of leukemia cells by 50% (IC50).

Materials:

-

Leukemia cell lines (HL-60, Kasumi-1)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

DT-13 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of DT-13 in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated leukemia cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of DT-13 for the desired time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Experimental Workflow for Apoptosis Assay

Caption: A typical workflow for detecting apoptosis using Annexin V/PI staining.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated leukemia cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Fas, DR5, Cleaved Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

DT-13 presents a promising avenue for the development of novel anti-leukemia therapies. Its mechanism of action, centered on the activation of the AMPK-KLF2 pathway and subsequent induction of the extrinsic apoptosis pathway, provides a clear rationale for its therapeutic potential. The methodologies outlined in this guide offer a standardized approach for the continued investigation of DT-13 and other similar compounds, facilitating reproducible and comparable research in the quest for more effective treatments for acute myeloid leukemia. Further studies are warranted to fully elucidate the quantitative aspects of its pro-apoptotic effects and to translate these preclinical findings into clinical applications.

References

The Ambiguity of "Apoptosis Inducer 13" and a Guide to the Caspase Activation Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Apoptosis Inducer 13" (AIF-13) does not refer to a single, universally recognized molecule in the field of apoptosis research. Instead, literature review reveals several distinct chemical compounds, designated "compound 13" in various studies, that have been shown to induce programmed cell death. This guide will provide a comprehensive overview of the central mechanism through which many such compounds elicit their effects: the caspase activation cascade. Subsequently, it will present case studies of different "compound 13s" reported in the literature, summarizing their biological activities, available quantitative data, and the experimental methods used to characterize them. This document is intended to serve as a technical resource for researchers and professionals in drug development investigating novel apoptosis-inducing agents.

The Caspase Activation Cascade: The Central Executioner of Apoptosis

Apoptosis is an evolutionarily conserved, highly regulated process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The execution of the apoptotic program is primarily carried out by a family of cysteine-aspartic proteases known as caspases. These enzymes are present in an inactive zymogen form (pro-caspases) in healthy cells and are activated through a proteolytic cascade in response to pro-apoptotic stimuli. There are two major pathways leading to caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.

The Extrinsic Pathway of Apoptosis